Benzeneacetamide, 2-fluoro--alpha--hydroxy-

Description

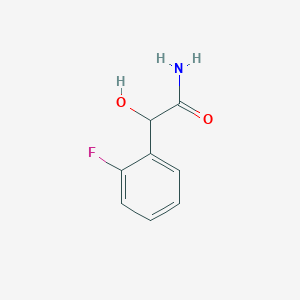

This compound features a benzene ring attached to an acetamide backbone, with a fluorine atom and a hydroxyl group substituted at the α-position. Such substitutions are critical in modulating physicochemical properties (e.g., solubility, stability) and biological activity. Below, we compare this hypothetical compound with structurally similar analogs documented in the literature.

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-2-hydroxyacetamide |

InChI |

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |

InChI Key |

WFZICMDFFOXVTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)N)O)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Condensation of Fluorobenzene

The synthesis begins with the Friedel-Crafts acylation of fluorobenzene using phenyl acetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. This reaction proceeds at temperatures between −10°C and 0°C, yielding 1-(4-fluorophenyl)-2-phenylethanone as the primary product with 99.02% purity by HPLC. Key steps include:

-

Catalyst Activation : AlCl₃ (1.54 mol) is added to fluorobenzene under nitrogen at −10°C.

-

Acyl Chloride Addition : Phenyl acetyl chloride (1.43 mol) is introduced dropwise over 2–2.5 hours.

-

Workup : The reaction mixture is quenched with ice-water and hydrochloric acid, followed by extraction with methylene chloride and sequential washes with sodium bicarbonate, water, and brine.

Halogenation with Bromine and Hydrobromic Acid

The ketone intermediate undergoes halogenation using bromine (0.68 mol) in a mixture of hydrobromic acid (30% in acetic acid) and methylene chloride at 19–26°C. This step introduces a bromine atom at the α-position, forming 2-bromo-1-(4-fluorophenyl)-2-phenylethanone. Excess bromine is neutralized with sodium sulfite, and the product is purified via repeated washes with sodium bicarbonate and brine.

Amidation and Hydroxylation Reactions

Nucleophilic Displacement with 4-Methyl-3-Oxo-N-Phenylpentanamide

The halogenated intermediate reacts with 4-methyl-3-oxo-N-phenylpentanamide in acetone under basic conditions (K₂CO₃) at 55–60°C. This nucleophilic substitution replaces the bromine with the pentanamide group, forming a tertiary alcohol intermediate. Key process parameters include:

Hydroxylation via Silyl Ether Deprotection

A parallel route involves the use of trimethylsilyl (TMS) protecting groups. 5-Chloro-α,2-[(trimethylsilyl)oxy]benzenacetonitrile is treated with ethyl chloroformate at −78°C, followed by deprotection with triethylamine hydrofluoride (48.99 mmol) at 0°C. This step generates the free hydroxyl group adjacent to the acetamide moiety.

Structural Confirmation and Purification

Crystallization and Drying

Crude products are purified via recrystallization from isopropyl alcohol, with heating to 82.5°C followed by gradual cooling to 32°C. Final drying under vacuum at 75°C ensures a moisture content below 0.5%.

Analytical Characterization

-

HPLC Purity : Post-synthesis batches show ≥98.85% purity by HPLC.

-

Molecular Weight : Confirmed as 169.15 g/mol via mass spectrometry (PubChem CID 22713678).

-

Structural Elucidation : The IUPAC name 2-(2-fluorophenyl)-2-hydroxyacetamide and SMILES string

C1=CC=C(C(=C1)C(C(=O)N)O)Fvalidate the target structure.

Comparative Analysis of Synthetic Routes

Process Optimization Considerations

Temperature Control

Low-temperature conditions (−78°C to 0°C) are critical during lithiation and silyl deprotection steps to prevent side reactions such as over-halogenation or TMS group migration.

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: Benzeneacetamide, 2-fluoro–alpha–hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Pharmaceutical Applications

Benzeneacetamide, 2-fluoro-alpha-hydroxy- serves as an important intermediate in drug synthesis. Its structural features allow it to interact with biological systems effectively, making it a candidate for developing therapeutic agents. Compounds with similar structures have shown various biological activities, which can be leveraged in pharmaceutical research.

Potential Therapeutic Uses:

- Antibacterial Agents: The compound has been investigated for its potential as an antibacterial agent. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that Benzeneacetamide, 2-fluoro-alpha-hydroxy- may exhibit similar properties .

- Neuroprotective Effects: Research indicates that compounds with hydroxy and fluorine groups can possess neuroprotective effects. This could be relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have focused on exploring the pharmacodynamics and pharmacokinetics of Benzeneacetamide, 2-fluoro-alpha-hydroxy-. These investigations reveal insights into how this compound interacts with biological targets and its metabolic pathways.

Research Highlights:

Mechanism of Action

The mechanism of action of Benzeneacetamide, 2-fluoro–alpha–hydroxy- involves its interaction with molecular targets such as enzymes and receptors . The compound may inhibit or activate specific pathways, leading to desired biological effects . For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features of "Benzeneacetamide, 2-fluoro-α-hydroxy-" and its analogs:

Key Observations:

Substituent Effects on Bioactivity: Fluorine: In Suvecaltamide, a trifluoroethoxy group enhances metabolic stability and receptor binding . For "2-fluoro-α-hydroxy-Benzeneacetamide", the fluorine atom may similarly improve lipophilicity and resistance to enzymatic degradation. Hydroxy Groups: The α-hydroxy substitution in Benzeneacetamide, α-hydroxy-α-phenyl- (CAS 4746-87-6) is associated with antioxidant activity, likely due to radical scavenging . This functional group may confer similar properties to the fluorinated analog. N-Substituents: Tropicamide’s N-ethyl and pyridinylmethyl groups enable antimuscarinic activity by facilitating interactions with ocular receptors . In contrast, Atenolol’s isopropylamino-propoxy chain targets adrenergic receptors .

Polar Surface Area (PSA): Atenolol’s PSA (58.56) suggests moderate solubility , while Suvecaltamide’s trifluoroethoxy group may reduce polarity, enhancing membrane permeability .

Biological Activity

Benzeneacetamide, 2-fluoro-alpha-hydroxy- is a compound of significant interest due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzeneacetamide, 2-fluoro-alpha-hydroxy- has the chemical formula and a molecular weight of approximately 185.15 g/mol. Its structure features a benzene ring, an acetamide group, and a fluorine atom attached to the alpha position of a hydroxy group. These unique functional groups contribute to its reactivity and biological properties.

Biological Activity

Research indicates that Benzeneacetamide, 2-fluoro-alpha-hydroxy- exhibits various biological activities:

- CNS Activity : Some derivatives may influence the central nervous system, potentially acting as anxiolytics or antidepressants.

- Enzyme Inhibition : The compound may inhibit certain enzymes, which could be beneficial in treating various conditions.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in infection control.

Comparative Biological Activity

To understand the significance of Benzeneacetamide, 2-fluoro-alpha-hydroxy-, it is helpful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzeneacetamide | Basic amide structure | Antimicrobial properties |

| Benzamide | Lacks fluorine; simpler structure | Antidepressant activity |

| 4-Fluorobenzamide | Contains fluorine but lacks hydroxy | Anticancer properties |

| 2-Hydroxybenzamide | Hydroxylated version without fluorine | Neuroprotective effects |

| Fluorobenzene | Aromatic compound with only fluorine | Limited biological activity |

Benzeneacetamide, 2-fluoro-alpha-hydroxy- stands out due to its combination of both fluorine and hydroxy groups, enhancing its reactivity and potential biological activity compared to other similar compounds.

The mechanism of action for Benzeneacetamide, 2-fluoro-alpha-hydroxy- is not fully elucidated but may involve interactions with various biological targets. Research on related compounds suggests that they can modulate neurotransmitter systems and enzyme activities, which could be relevant for understanding the pharmacodynamics of this compound.

Case Studies and Research Findings

- CNS Effects : A study indicated that derivatives of benzeneacetamides could affect serotonin pathways in animal models, suggesting potential for anxiety and depression treatments .

- Antimicrobial Testing : In vitro studies have shown that compounds similar to Benzeneacetamide exhibit significant antimicrobial activity against various pathogens. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition of bacterial growth .

- Cancer Research : Investigations into structural analogs have shown that modifications in the benzene ring can enhance anticancer properties. For example, certain fluorinated derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-α-hydroxy-benzeneacetamide?

- Methodological Answer : The synthesis of fluorinated benzeneacetamide derivatives typically involves multi-step reactions. For fluorination, electrophilic aromatic substitution or nucleophilic fluorination reagents (e.g., Selectfluor™) can introduce fluorine at the ortho position. Hydroxylation at the α-position may require oxidation of a ketone intermediate using reagents like potassium permanganate in a controlled aqueous medium . Post-synthetic purification via column chromatography or recrystallization ensures purity (>98%, as noted in phenylacetamide analogs) . Safety protocols for handling fluorinated intermediates (e.g., fume hoods, PPE) should align with SDS guidelines .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : Confirm fluorine and hydroxy group positions via and NMR, with chemical shifts compared to databases like NIST Chemistry WebBook .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., Exact Mass: ~183.05 g/mol predicted for CHFNO).

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

- Thermal Analysis : Determine melting points and stability via differential scanning calorimetry (DSC).

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if airborne particles are generated .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the α-hydroxy group .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- Cross-validate experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies. For example, NIST data for fluorinated aromatics can clarify unexpected shifts .

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded spectra .

- Compare experimental IR spectra with computed vibrational modes to confirm functional groups .

Q. What experimental design considerations are essential for evaluating biological activity?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., opioid receptors, given structural similarity to U69,593 derivatives) using competitive binding assays with -labeled ligands .

- Dose-Response Studies : Prepare stock solutions in DMSO/ethanol (≤1% final concentration) to avoid solvent toxicity .

- Control Groups : Include fluorinated analogs (e.g., 4-fluorobenzoic acid) to isolate fluorine-specific effects .

Q. How can researchers optimize reaction yields while minimizing impurities?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.

- Fluorination Optimization : Adjust reaction temperature and solvent polarity (e.g., DMF for SNAr reactions) to enhance regioselectivity .

- Byproduct Analysis : Identify impurities via LC-MS and mitigate them using scavenger resins (e.g., polymer-bound triphenylphosphine for halogen removal) .

Q. What strategies address compound instability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.